2,4,6-三(对甲苯基)吡咯盐四氟硼酸盐

描述

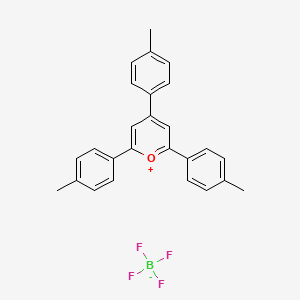

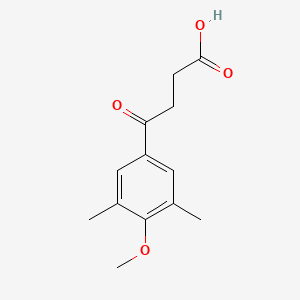

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt is a type of triarylpyrylium salt . It is used for scale-up or flow chemistry and provides convenient access to thiophenols from phenols . It can also catalyze visible light-initiated, living cationic polymerization of 4-methoxystyrene with methanol under metal-free conditions .

Synthesis Analysis

The synthesis of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt can be achieved by heating a mixture of acetophenone and benzaldehyde under nitrogen protection . The mixture is heated to 100°C for 2 hours. After cooling to room temperature, an appropriate amount of ether is added. The precipitate is filtered and washed with ether, and after drying, a yellow crystal is obtained with a yield of 65% .Molecular Structure Analysis

The empirical formula of 2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt is C26H23BF4O . The molecular weight is 438.26 .Chemical Reactions Analysis

This compound is used for the functionalization of heterocyclic amines, activating them for nucleophilic substitution . The intermediate pyridinium salts can react with a vast array of nucleophiles to form new C-N, C-O, and C-S bonds .Physical And Chemical Properties Analysis

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt is a powder . It has a melting point of 298-303°C .科学研究应用

光引发聚合

2,4,6-三(对甲苯基)吡咯盐四氟硼酸盐已用于无金属、可见光引发、活性阳离子聚合中。此工艺应用于 4-甲氧基苯乙烯,展示了受甲醇浓度影响的受控分子量和多分散性。甲醇可能通过可逆链转移(类似于可逆加成-断裂链转移聚合)调节阳离子链端的传播 (Perkowski, You, & Nicewicz, 2015)。

环加成反应

在此新颖的氧化还原中性 1,3-偶极环加成反应中,此盐在可见光下充当偶极亲和体和光敏剂。与 2H-氮杂环丙烯的反应生成四取代吡咯,展示了广泛的底物范围和完全的区域选择性。关键的机理见解涉及单电子氧化和自由基之间的偶联 (Pokhriyal, Karki, Kant, & Rastogi, 2021)。

光学和热学性质

此盐有助于合成具有显着光学和热学性质的 2,4,6-三(4-取代苯基)吡咯甲苯磺酸盐。这些盐在溶液中发出强烈的蓝光和绿光,在固态中也表现出荧光。它们的低熔融转变和优异的热稳定性使其适用于需要受控热学和光学行为的应用 (Bhowmik 等,2020)。

电化学行为

已经研究了该盐的电化学性质,揭示了可逆的一电子还原,随后是吡喃基自由基的二聚化。此理解有助于开发电化学应用,尤其是在受控氧化还原反应至关重要的环境中 (Garrard & Thomas, 1983)。

在聚合物合成中的应用

使用双[吡咯盐四氟甲磺酸甲酯]合成刚性棒状聚(吡啶三氟甲磺酸盐),展示了 2,4,6-三(对甲苯基)吡咯盐四氟硼酸盐在制造有机可溶、热稳定聚合物中的潜力。这些聚合物由于其高热稳定性和热氧化稳定性以及可浇铸成薄膜的能力,在各种工业应用中很有用 (Huang, Chuang, Cheng, & Harris, 2000)。

阳离子骨架中的阴离子交换

该盐形成具有独特堆积排列的共晶,实现固态阴离子扩散,同时抵抗水分解。此性质对于开发用于农业和核废料修复的材料特别有用,因为它可以促进有效的阴离子交换 (Wiscons, Zeller, & Rowsell, 2016)。

功能化盐和药物的合成

由 2,4,6-三(对甲苯基)吡咯盐四氟硼酸盐合成的功能化吡咯盐在药物中具有应用。获得具有不同官能团的盐的能力扩大了用于药物开发和其他化学应用的化合物合成的范围 (Nagahora, Tokumaru, Ikaga, Hanada, Shioji, & Okuma, 2018)。

光物理行为研究

研究使用此盐合成的 2,4,6-三取代吡咯化合物的发光行为增强了对其分子内电荷转移的理解。这些研究对于开发用于各种科学和工业应用的荧光指示剂和传感器至关重要 (Chen, Wang, & Wu, 1995)。

作用机制

- The compound’s biochemical pathways are not well-documented. However, it has been reported to catalyze reactions such as the O-aryl carbamothioate to S-aryl carbamothioate rearrangement at ambient temperatures .

Biochemical Pathways

Its versatility in photocatalysis and organic synthesis makes it an intriguing compound for future studies . 🌟

未来方向

属性

IUPAC Name |

2,4,6-tris(4-methylphenyl)pyrylium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23O.BF4/c1-18-4-10-21(11-5-18)24-16-25(22-12-6-19(2)7-13-22)27-26(17-24)23-14-8-20(3)9-15-23;2-1(3,4)5/h4-17H,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOXOWBZXLPNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tri(p-tolyl)pyrylium tetrafluoroborate salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315632.png)

![1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315634.png)

![1-Allyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315635.png)

![Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B1315663.png)